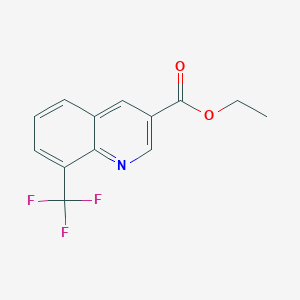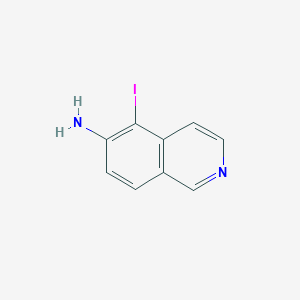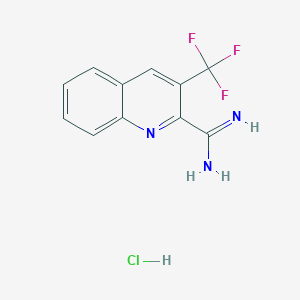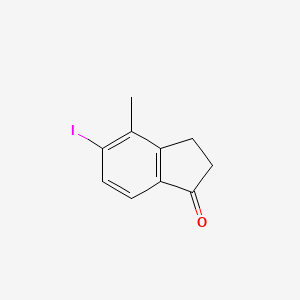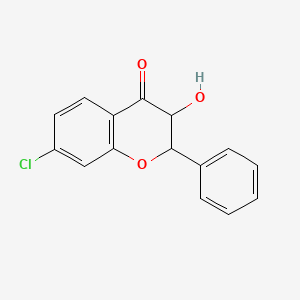
4H-1-Benzopyran-4-one, 7-chloro-2,3-dihydro-3-hydroxy-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-hydroxy-2-phenylchroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their diverse biological and pharmaceutical activities. The chroman-4-one framework is a notable structural entity in medicinal chemistry, acting as a building block for various therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-hydroxy-2-phenylchroman-4-one typically involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for 7-Chloro-3-hydroxy-2-phenylchroman-4-one are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-3-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation often uses chlorine or bromine, while nitration employs nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-hydroxy-2-phenylchroman-4-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of cosmetic products for skin and hair care.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant properties by scavenging free radicals. The compound’s structure allows it to interact with cellular pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavanones: These compounds share a similar chroman-4-one structure but differ in their substitution patterns.
Isoflavones: Isoflavones have a similar core structure but with different functional groups.
Spirochromanones: These compounds have a spiro linkage, adding to their structural complexity.
Uniqueness
7-Chloro-3-hydroxy-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chroman-4-one derivatives .
Eigenschaften
CAS-Nummer |
644973-51-3 |
|---|---|
Molekularformel |
C15H11ClO3 |
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
7-chloro-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11ClO3/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,14-15,18H |
InChI-Schlüssel |
RRWHLDOBHKICLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




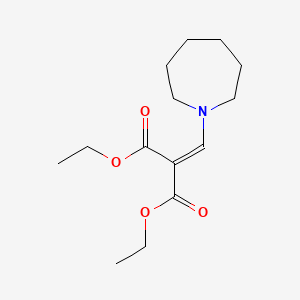


![5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11849587.png)

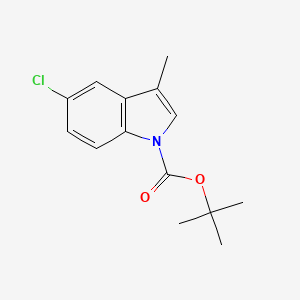
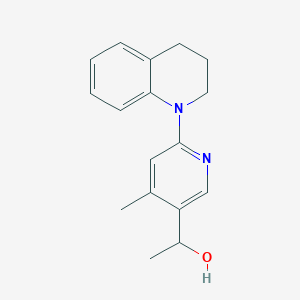
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B11849598.png)
